1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine
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Overview
Description
1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine is a complex organic compound that belongs to the class of pyrazoloazepines This compound is characterized by its unique structure, which includes a pyrazole ring fused to an azepine ring, with additional phenyl and naphthyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the Azepine Ring: The next step involves the cyclization of the pyrazole ring with a suitable amine or diamine to form the azepine ring. This step often requires the use of a strong acid or base as a catalyst.
Introduction of Substituents: The final step involves the introduction of the 2,5-dimethylphenyl and naphthalen-2-yl substituents. This can be achieved through various methods, including Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial research.
Materials Science: The compound’s properties may be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. This can involve inhibition or activation of specific pathways.
Materials Science: The compound’s electronic properties may be exploited in the development of new materials with specific optical or electronic characteristics.
Comparison with Similar Compounds
1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine can be compared with other similar compounds, such as:
1-phenyl-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine: This compound lacks the 2,5-dimethyl substituents on the phenyl ring, which may affect its chemical properties and applications.
1-(2,5-dimethylphenyl)-3-phenyl-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine: This compound lacks the naphthyl substituent, which may also affect its properties and applications.
Properties
Molecular Formula |
C25H25N3 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-naphthalen-2-yl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C25H25N3/c1-17-10-11-18(2)23(15-17)28-25-22(9-5-6-14-26-25)24(27-28)21-13-12-19-7-3-4-8-20(19)16-21/h3-4,7-8,10-13,15-16,26H,5-6,9,14H2,1-2H3 |
InChI Key |
QOEFCHRUCCKJII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(CCCCN3)C(=N2)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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